

UBP141: A Technical Guide for Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP141 is a valuable pharmacological tool in neuroscience research, acting as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, with a notable preference for subtypes containing the GluN2C and GluN2D subunits.[1] This selective antagonism allows for the targeted investigation of the physiological and pathological roles of GluN2C/D-containing NMDA receptors, which are implicated in a variety of neuronal processes, including synaptic plasticity, motor function, and neurodevelopment. This in-depth technical guide provides a comprehensive overview of **UBP141**, its mechanism of action, applications in neuroscience, and detailed experimental protocols.

Mechanism of Action

UBP141 exerts its effects by competitively binding to the glutamate binding site on the GluN2 subunit of the NMDA receptor. Its selectivity for GluN2C and GluN2D subunits over GluN2A and GluN2B allows researchers to dissect the specific contributions of these less ubiquitously expressed subunits. The binding of **UBP141** prevents the endogenous ligand, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and subsequent downstream signaling cascades.

Quantitative Data Presentation



The following tables summarize the key quantitative data for **UBP141** and its analogue, UBP145, from various studies. This information is crucial for experimental design and data interpretation.

Table 1: Binding Affinities (Kd) of UBP141 for NMDA Receptor Subtypes[2]

NMDA Receptor Subtype	Dissociation Constant (Kd) in μM
GluN2A	14.2
GluN2B	19.3
GluN2C	2.8
GluN2D	4.2

Table 2: Inhibitory Constants (Ki) of UBP145 for NMDA Receptor Subtypes[3]

NMDA Receptor Subtype	Inhibitory Constant (Ki) in μM
GluN1/GluN2A	11.53
GluN1/GluN2B	7.99
GluN1/GluN2D	1.19

Table 3: Schild Analysis of **UBP141** Inhibition[1]

NMDA Receptor Subtype	КВ (µМ)	Schild Slope
NR1a/NR2A	29.8 ± 5.6	1.4 ± 0.1
NR1a/NR2B	12.1 ± 1.9	1.5 ± 0.1
NR1a/NR2C	1.7 ± 0.4	1.3 ± 0.2
NR1a/NR2D	4.2 ± 0.5	1.4 ± 0.1

Table 4: IC50 Values of UBP145 in Synaptic Plasticity Studies[4]

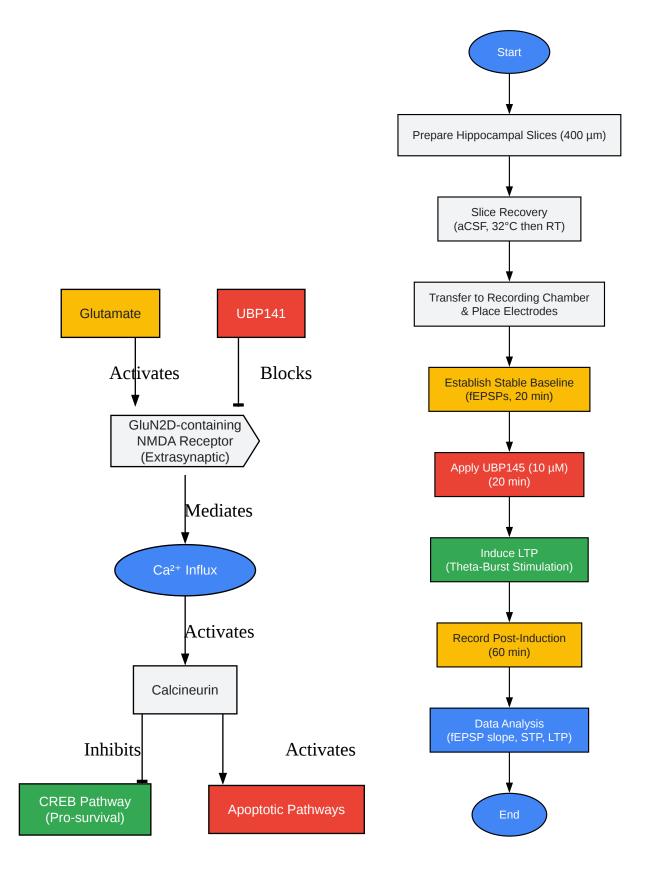


Parameter	Condition	IC50 (μM)
Inhibition of LTP	10x TBS	No significant inhibition at 10 μM
Inhibition of STP	10x TBS	~10 µM (inhibited by 90.7 ± 4.5%)
Inhibition of LTP	30x TBS	No significant inhibition at 10 μΜ
Inhibition of STP	30x TBS	~10 µM (inhibited by 93.7 ± 4.9%)

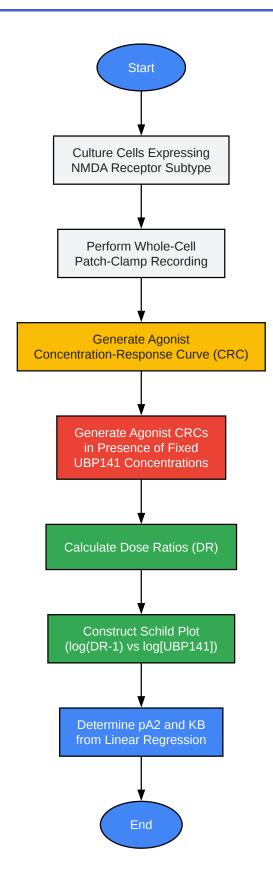
Signaling Pathways

Blockade of GluN2D-containing NMDA receptors by **UBP141** can modulate downstream signaling pathways implicated in synaptic plasticity and cell survival. The following diagram illustrates a potential signaling cascade affected by **UBP141**. Activation of extrasynaptic GluN2D-containing NMDA receptors is often linked to the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.









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